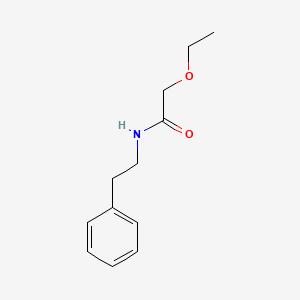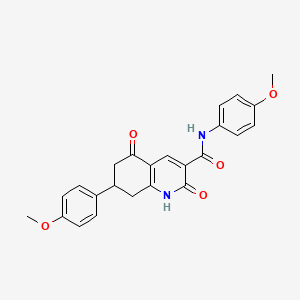
Acetamide, 2-ethoxy-N-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group and a phenylethyl group attached to the nitrogen atom of the acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-phenylethyl)acetamide typically involves the reaction of 2-phenylethylamine with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
C6H5CH2CH2NH2+CH3COOCH2CH3→C6H5CH2CH2NHCOCH2CH3+H2O
Industrial Production Methods
In an industrial setting, the production of 2-ethoxy-N-(2-phenylethyl)acetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts in flow-based enzymatic synthesis has also been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acetamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-phenylethyl)acetamide: Lacks the ethoxy group, which may result in different pharmacological properties.
2-chloro-N-(2-phenylethyl)acetamide: Contains a chloro group instead of an ethoxy group, leading to variations in chemical reactivity and biological activity.
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide: Substituted phenoxy group introduces additional functional diversity.
Uniqueness
2-ethoxy-N-(2-phenylethyl)acetamide is unique due to the presence of both an ethoxy group and a phenylethyl group, which confer specific chemical and biological properties. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Propiedades
Número CAS |
88422-80-4 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-ethoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H17NO2/c1-2-15-10-12(14)13-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14) |
Clave InChI |
OEUIZYAREUAEIT-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)NCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-hydroxy-6-methylpyrimidin-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14939765.png)
![4-(4-bromophenyl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B14939766.png)
![N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B14939781.png)
![N-[4-(acetylamino)phenyl]-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939793.png)
![5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14939797.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(methylamino)benzamide](/img/structure/B14939805.png)
![5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939810.png)



![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939825.png)
![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B14939837.png)
![4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14939840.png)

